molecular formula GdMoO B14670897 Gadolinium--oxomolybdenum (1/1) CAS No. 50808-76-9

Gadolinium--oxomolybdenum (1/1)

Cat. No.: B14670897
CAS No.: 50808-76-9
M. Wt: 269.2 g/mol
InChI Key: WKVMJTWQKHATFU-UHFFFAOYSA-N
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Description

Gadolinium–oxomolybdenum (1/1) is a hypothetical or emerging inorganic compound hypothesized to combine gadolinium (Gd) and molybdenum oxide (MoOₓ) in a 1:1 stoichiometric ratio. These hybrids typically exhibit polymeric or layered architectures, where oxo-bridged molybdenum centers are coordinated by organic ligands or bridging anions.

Properties

CAS No.

50808-76-9

Molecular Formula

GdMoO

Molecular Weight

269.2 g/mol

IUPAC Name

gadolinium;oxomolybdenum

InChI

InChI=1S/Gd.Mo.O

InChI Key

WKVMJTWQKHATFU-UHFFFAOYSA-N

Canonical SMILES

O=[Mo].[Gd]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of gadolinium–oxomolybdenum (1/1) typically involves the reaction of gadolinium nitrate with ammonium molybdate under controlled conditions. The reaction is carried out in an aqueous solution, followed by precipitation and calcination to obtain the final product. The reaction conditions, such as temperature, pH, and concentration, play a crucial role in determining the purity and yield of the compound.

Industrial Production Methods

Industrial production of gadolinium–oxomolybdenum (1/1) involves large-scale synthesis using similar methods as in the laboratory but with optimized parameters for higher efficiency. Techniques such as sol-gel processing, hydrothermal synthesis, and solid-state reactions are commonly employed. These methods ensure the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Gadolinium–oxomolybdenum (1/1) undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation states of molybdenum.

    Reduction: Reduction reactions can convert molybdenum to lower oxidation states.

    Substitution: Ligand substitution reactions can occur, where ligands in the compound are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas for reduction, and various ligands for substitution reactions. The conditions for these reactions vary depending on the desired outcome, with temperature, pressure, and solvent choice being critical factors.

Major Products Formed

The major products formed from these reactions include various oxides and hydroxides of gadolinium and molybdenum, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Gadolinium–oxomolybdenum (1/1) has a wide range of scientific research applications, including:

    Chemistry: Used as a catalyst in various chemical reactions due to its unique properties.

    Biology: Employed in bioimaging and as a contrast agent in magnetic resonance imaging (MRI) due to gadolinium’s magnetic properties.

    Medicine: Investigated for its potential use in targeted drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of advanced materials, such as high-performance ceramics and electronic components.

Mechanism of Action

The mechanism of action of gadolinium–oxomolybdenum (1/1) involves its interaction with molecular targets and pathways in biological systems. Gadolinium’s magnetic properties allow it to enhance imaging techniques, while molybdenum’s catalytic properties enable it to participate in various biochemical reactions. The compound can bind to specific biomolecules, facilitating targeted delivery and imaging.

Comparison with Similar Compounds

Structural Features

  • [Mo(CO)₃(L)₃] Derivatives (L = triazole ligands):
    These compounds form one-dimensional (1D) polymeric structures upon reaction with tert-butyl hydroperoxide (TBHP). Adjacent dioxomolybdenum(VI) units are bridged by oxo ligands and triazole linkers, creating extended networks .
  • [MoO₃(trz)₀.₅] (Perovskite-like hybrids): These materials adopt layered inorganic-organic perovskite-like structures, where triazole ligands occupy interstitial sites. This configuration limits catalytic accessibility compared to 1D polymers .

Inference for Gd–MoOₓ:
Gadolinium’s larger ionic radius and higher coordination preference (vs. Mo) may favor distinct structural motifs, such as 3D frameworks or intermetallic oxides, though ligand choice (e.g., triazoles) could retain bridging functionality.

Catalytic Performance in Epoxidation

Table 1 compares the catalytic activity of oxomolybdenum(VI) hybrids in the epoxidation of cis-cyclooctene:

Compound Ligand Oxidant Temperature Time Epoxide Yield Reference
[MoO₃(1,2,3-trz)] 1,2,3-triazole TBHP 70°C 1 h 100%
[MoO₃(1,2,4-trz)] 1,2,4-triazole TBHP 70°C 1 h <100%
[MoO₃(trz)₀.₅] (Perovskite) Triazole TBHP 70°C 1 h Inferior
[MoO₃(1,2,4-trz)] 1,2,4-triazole H₂O₂ Ambient N/A Soluble/Active

Key Findings:

  • Ligand Influence: 1,2,3-triazole hybrids outperform 1,2,4-triazole analogs due to optimized steric and electronic interactions with the molybdenum center .
  • Oxidant-Dependent Behavior: With aqueous H₂O₂, all compounds dissolve, enabling homogeneous catalysis. Self-precipitation occurs only in 1,2,4-trz hybrids, suggesting ligand-mediated phase control .
  • Structural Advantage: 1D polymers ([MoO₃(1,2,3-trz)]) exhibit superior activity over layered perovskites ([MoO₃(trz)₀.₅]) due to enhanced reactant diffusion and active-site accessibility .

Solubility and Reactivity

  • TBHP vs. H₂O₂: TBHP promotes heterogeneous catalysis in polymeric hybrids, while H₂O₂ induces solubility, shifting to homogeneous mechanisms. This contrast highlights oxidant selection as critical for tuning reaction pathways .
  • Gadolinium’s Role: If integrated into similar frameworks, gadolinium’s redox-inert nature (Gd³⁺) might stabilize structures but reduce catalytic redox activity compared to Mo⁶⁺/Mo⁴⁺ systems.

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